![molecular formula C13H12O2 B14335071 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol CAS No. 111359-66-1](/img/structure/B14335071.png)
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol is a chemical compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a prop-2-en-1-yloxy group at the 6th position and a hydroxyl group at the 2nd position
Preparation Methods
The synthesis of 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles like halides or amines under appropriate conditions.
Addition: The double bond in the allyl group can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Scientific Research Applications
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol can be compared with other similar compounds such as:
2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-naphthalen-2-yl)-prop-2-en-1-ol: This compound has a similar naphthalene core but differs in the substitution pattern and the presence of additional methyl groups.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound also features a naphthalene ring with different substituents, highlighting the diversity of chemical modifications possible within this class.
Properties
CAS No. |
111359-66-1 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
6-prop-2-enoxynaphthalen-2-ol |
InChI |
InChI=1S/C13H12O2/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h2-6,8-9,14H,1,7H2 |
InChI Key |
GJTQNBCIUNVBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
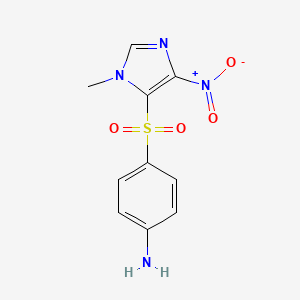
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
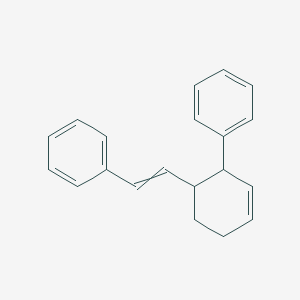
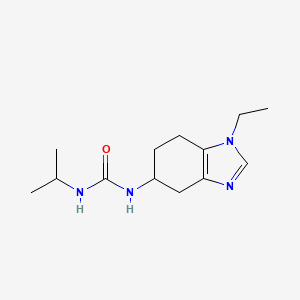
methanone](/img/structure/B14335027.png)
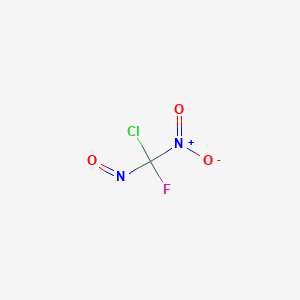
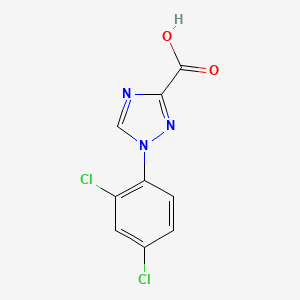
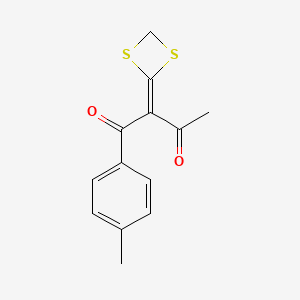
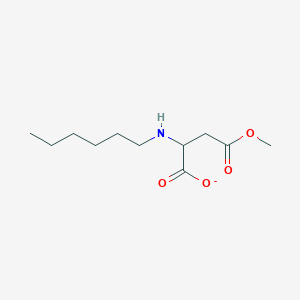
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

